molecular formula C20H25N3O B2707727 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide CAS No. 890570-79-3

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B2707727
CAS No.: 890570-79-3
M. Wt: 323.44
InChI Key: BGDGVHRCMFGFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, an ethylphenyl group, and a piperazine ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride and 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

    4-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    N-phenylpiperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-benzyl-4-phenylpiperazine: Investigated for its potential as an antipsychotic agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-18-10-6-7-11-19(18)21-20(24)23-14-12-22(13-15-23)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGVHRCMFGFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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